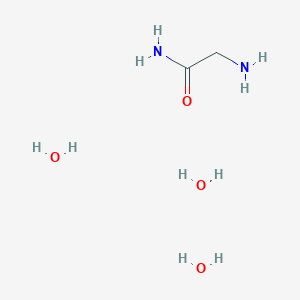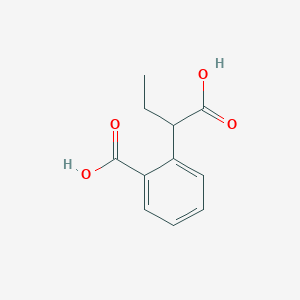![molecular formula C18H14N4O2 B12517516 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is a phenazine derivative known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocycles that exhibit significant antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation of phenazine precursors.
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent approaches and oxidative cyclization methods due to their efficiency and scalability .
化学反応の分析
Types of Reactions
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may yield various reduced phenazine derivatives .
科学的研究の応用
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing other phenazine derivatives with enhanced properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, tuberculosis, and malaria.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antitumor Activity: Induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
類似化合物との比較
Similar Compounds
Phenazine-1-carboxylic Acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is unique due to its specific structural modifications, which enhance its biological activities and make it a versatile compound for various applications .
特性
分子式 |
C18H14N4O2 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC名 |
2-[[8-(cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile |
InChI |
InChI=1S/C18H14N4O2/c19-5-7-23-11-13-1-3-15-17(9-13)22-18-10-14(12-24-8-6-20)2-4-16(18)21-15/h1-4,9-10H,7-8,11-12H2 |
InChIキー |
CEBNBQOYNKBCHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1COCC#N)N=C3C=C(C=CC3=N2)COCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)




![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)


![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
